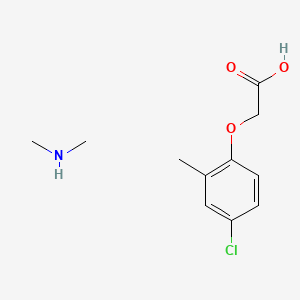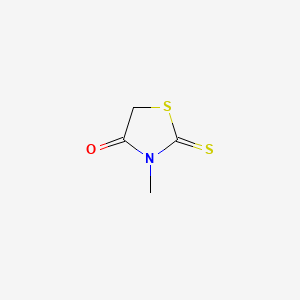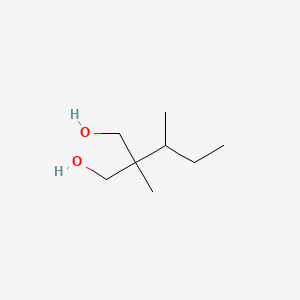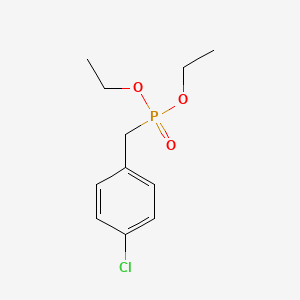
MCPA-dimethylammonium
Vue d'ensemble
Description
MCPA-dimethylammonium, also known as (4-Chloro-2-methylphenoxy)acetic acid - N-methylmethanamine, is a compound with the molecular formula C11H16ClNO3 . It has an average mass of 245.703 Da and a monoisotopic mass of 245.081863 Da .
Synthesis Analysis
MCPA-dimethylammonium can be synthesized using a modified co-precipitation method without heating, aging, organic solvents, and inert gas . This method involves using 2- (2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) as model herbicides .Molecular Structure Analysis
The molecular structure of MCPA-dimethylammonium is characterized by a molecular formula of C11H16ClNO3 . The compound has a mono-isotopic mass of 245.081863 Da .Applications De Recherche Scientifique
Biodegradation in Anoxic Conditions
Research by Chouhan, Bello-Mendoza, and Wareham (2017) explored the degradation of MCPA-dimethylammonium in an anoxic sequencing batch reactor (SBR). They focused on its breakdown by activated sludge microorganisms under nitrate-reducing conditions, finding successful removal of nitrates and about 98% MCPA in the dimethylamine salt form (DMCPA) (Chouhan, Bello-Mendoza, & Wareham, 2017).
Adsorption and Characterization on Montmorillonite
Santiago, Fernández, and Torres Sánchez (2016) investigated the adsorption of MCPA on montmorillonite and its organo-montmorillonite product. Their study highlighted that adsorption on organo-montmorillonite increased significantly compared to raw montmorillonite, suggesting potential applications in controlling MCPA contamination in water (Santiago, Fernández, & Torres Sánchez, 2016).
Effect on Diclofop Uptake and Translocation
Olson and Nalewaja (1982) conducted experiments to understand the influence of MCPA-dimethylamine salt on diclofop uptake and translocation in wild oats. They discovered that MCPA treatment did not significantly impact diclofop uptake but did reduce its translocation, indicating a potential application in weed management (Olson & Nalewaja, 1982).
Residue and Degradation in Paddy Fields
Zhang Su-fang (2012) reported on field experiments concerning MCPA dimethylamine salt in paddy fields. The focus was on its residues in the environment, including soil, water, and plants, and its degradation. The study provides insights into the environmental impact of MCPA usage in agriculture (Zhang, 2012).
Sustainable Design of Ionic Forms for Plant Protection
Stachowiak, Kaczmarek, Rzemieniecki, and Niemczak (2022) demonstrated the use of MCPA in the synthesis of organic salts as environmentally friendly agrochemicals. Their study confirmed the efficacy of these salts as herbicides and emphasized their low risk of vaporization and environmental bioaccumulation (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).
Mécanisme D'action
Target of Action
MCPA-dimethylammonium primarily targets broad-leaved weeds, including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards . These plants are susceptible to the herbicidal action of MCPA-dimethylammonium, which is used for their control in various crops such as wheat, oats, tritical, rye, established grass, linseed, and asparagus .
Mode of Action
MCPA-dimethylammonium acts by mimicking the action of the plant growth hormone auxin . This leads to uncontrolled growth in susceptible plants, primarily dicotyledons . The compound is absorbed through the leaves of the target plants and is translocated to the meristems . This systemic action with translocation is a key feature of MCPA-dimethylammonium’s mode of action .
Biochemical Pathways
It is known that the compound interferes with normal plant growth processes by mimicking the action of auxin . This results in uncontrolled growth and eventually death in susceptible plants .
Pharmacokinetics
It is known that the compound is selectively absorbed by the leaves of target plants and is systemically translocated to the meristems
Result of Action
The primary result of MCPA-dimethylammonium’s action is the death of susceptible plants. By mimicking the action of auxin, MCPA-dimethylammonium induces uncontrolled growth in these plants . This leads to abnormalities in cellular processes and structures, ultimately resulting in the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MCPA-dimethylammonium. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . .
Safety and Hazards
MCPA-dimethylammonium is classified as having acute toxicity, both orally and dermally, and can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3.C2H7N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-2/h2-4H,5H2,1H3,(H,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUICCNAWQPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034699 | |
| Record name | MCPA dimethylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-dimethylammonium | |
CAS RN |
2039-46-5 | |
| Record name | MCPA dimethylammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-dimethylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA dimethylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8NK4SDSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)



